8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione
CAS No.: 76497-89-7
Cat. No.: VC0211586
Molecular Formula: C22H32O5
Molecular Weight:
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 76497-89-7 |
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Molecular Formula | C22H32O5 |
Appearance | Oil |
Introduction
Chemical Properties and Structure
Basic Properties
The compound exhibits several key chemical characteristics that define its identity and potential reactivity:
Structural Features
The structure of 8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione contains several characteristic functional groups:
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An acetoxy group (-OCOCH₃)
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An epoxide ring (15,16-epoxy)
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A secolabdane skeleton with a modified ring system (8,9-seco)
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Two ketone groups (7,9-dione)
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A diene system (13(16),14-diene)
The compound's structure follows the typical labdane backbone with specific modifications that distinguish it from other related compounds. The presence of these functional groups contributes to its potential biological activities and chemical reactivity.
Natural Sources and Isolation
8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione has been identified in specific plant sources, particularly from the Lamiaceae family. The primary reported source is the aerial parts of Leonurus japonicus, a traditional medicinal plant used in various Asian cultures . This plant, commonly known as Chinese motherwort, has a long history of use in traditional medicine systems.
The isolation process typically involves several chromatographic steps:
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Extraction of plant material with organic solvents
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Fractionation through vacuum liquid chromatography (VLC)
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Purification using medium pressure chromatography or flash chromatography
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Final purification and structure confirmation through spectroscopic analysis
Similar isolation procedures have been described for related labdane diterpenoids in the literature, which may involve using silica gel columns with specific solvent systems to achieve separation .
Most suppliers recommend storage conditions of 2-8°C for powder form, with stock solutions in appropriate solvents being stored at -20°C for short-term use (up to 1 month) or at -80°C for longer-term storage (up to 6 months) .
Concentration | For 1 mg | For 5 mg | For 10 mg |
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1 mM | 2.6561 mL | 13.2807 mL | 26.5614 mL |
5 mM | 0.5312 mL | 2.6561 mL | 5.3123 mL |
10 mM | 0.2656 mL | 1.3281 mL | 2.6561 mL |
50 mM | 0.0531 mL | 0.2656 mL | 0.5312 mL |
100 mM | 0.0266 mL | 0.1328 mL | 0.2656 mL |
Table adapted from supplier information
Related Labdane Compounds and Structural Diversity
8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione exists within a diverse family of labdane diterpenoids, many with related structures and varying biological activities. Several related compounds have been identified and studied:
Labdane Diterpenoids from Leonurus Species
Studies on Leonurus sibiricus have identified several labdane diterpenoids with structural similarities, including:
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Preleosibirone A
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13-epi-preleosibirone A
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Isopreleosibirone A
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Leosibirone A (3α-acetoxy-15,16-epoxy-6β,9α-dihydroxylabda-13(16),14-dien-7-one)
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Leosibirone B
These compounds share certain structural features with 8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione, particularly the labdane skeletal structure and specific functional groups like acetoxy moieties and epoxide rings.
Structural Variations in Labdane Diterpenoids
The structural diversity in labdane diterpenoids arises from variations in:
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Oxidation patterns
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Ring cleavage positions (seco-labdanes)
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Stereochemistry at various positions
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Presence of specific functional groups (acetoxy, hydroxyl, ketone, epoxide)
Recent research has expanded the known structural diversity of labdane diterpenoids to include novel variants such as 4,18-seco- and 3-nor-2,3-seco-labdane structures, as well as 3,18-dinor-2,3:4,18-diseco-labdane diterpenes .
Research Applications and Future Directions
Current Research Applications
The compound is primarily used in several research contexts:
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In studies of structure-activity relationships of labdane diterpenoids
Future Research Directions
Given the biological activities observed in related labdane compounds, future research directions for 8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione might include:
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Comprehensive evaluation of its specific biological activities, particularly cardiovascular, anti-inflammatory, and antimicrobial properties
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Structure-activity relationship studies to identify the active pharmacophores
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Investigation of potential therapeutic applications, particularly in cardiovascular disease models
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Development of synthetic methodologies to produce the compound and structural analogs
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Exploration of its ecological role in Leonurus japonicus and related plant species
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